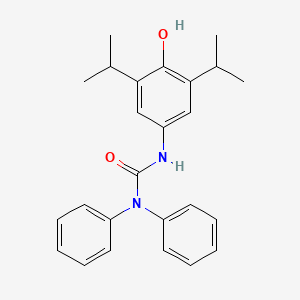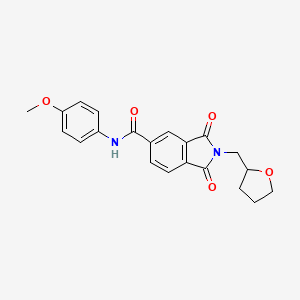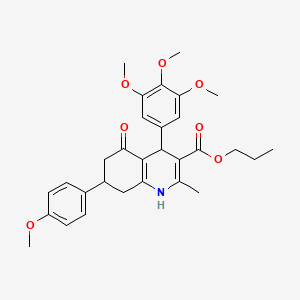
N'-(4-hydroxy-3,5-diisopropylphenyl)-N,N-diphenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(4-hydroxy-3,5-diisopropylphenyl)-N,N-diphenylurea, also known as HDPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. HDPU is a urea derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of N'-(4-hydroxy-3,5-diisopropylphenyl)-N,N-diphenylurea involves the inhibition of protein tyrosine phosphatases. These enzymes play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting the activity of these enzymes, N'-(4-hydroxy-3,5-diisopropylphenyl)-N,N-diphenylurea can disrupt these processes, leading to the inhibition of cancer cell proliferation and the enhancement of insulin sensitivity.
Biochemical and Physiological Effects:
N'-(4-hydroxy-3,5-diisopropylphenyl)-N,N-diphenylurea has been shown to have several biochemical and physiological effects. In vitro studies have shown that N'-(4-hydroxy-3,5-diisopropylphenyl)-N,N-diphenylurea inhibits the activity of protein tyrosine phosphatases, leading to the inhibition of cancer cell proliferation. Additionally, N'-(4-hydroxy-3,5-diisopropylphenyl)-N,N-diphenylurea has been shown to enhance insulin sensitivity, making it a potential candidate for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(4-hydroxy-3,5-diisopropylphenyl)-N,N-diphenylurea has several advantages for lab experiments, including its ability to inhibit the activity of protein tyrosine phosphatases and its potential applications in cancer therapy and diabetes treatment. However, there are also limitations to its use, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of N'-(4-hydroxy-3,5-diisopropylphenyl)-N,N-diphenylurea, including the development of new synthesis methods, the identification of its potential applications in other areas of research, and the determination of its safety and efficacy for use in humans. Additionally, further studies are needed to explore the mechanism of action of N'-(4-hydroxy-3,5-diisopropylphenyl)-N,N-diphenylurea and its potential interactions with other cellular processes.
Synthesemethoden
Several methods have been used to synthesize N'-(4-hydroxy-3,5-diisopropylphenyl)-N,N-diphenylurea, including the reaction of 3,5-diisopropylphenol with diphenylurea in the presence of a base, such as potassium carbonate or sodium hydride. Another method involves the reaction of 4-chloro-3,5-diisopropylphenol with diphenylurea in the presence of a base. The resulting product is then treated with a reducing agent, such as sodium borohydride, to obtain N'-(4-hydroxy-3,5-diisopropylphenyl)-N,N-diphenylurea.
Wissenschaftliche Forschungsanwendungen
N'-(4-hydroxy-3,5-diisopropylphenyl)-N,N-diphenylurea has been extensively studied for its potential applications in biochemical and physiological research. It has been shown to inhibit the activity of protein tyrosine phosphatases, which play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. N'-(4-hydroxy-3,5-diisopropylphenyl)-N,N-diphenylurea has also been shown to inhibit the proliferation of cancer cells, making it a potential candidate for cancer therapy. Additionally, N'-(4-hydroxy-3,5-diisopropylphenyl)-N,N-diphenylurea has been studied for its potential use in the treatment of diabetes, as it has been shown to enhance insulin sensitivity.
Eigenschaften
IUPAC Name |
3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-1,1-diphenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-17(2)22-15-19(16-23(18(3)4)24(22)28)26-25(29)27(20-11-7-5-8-12-20)21-13-9-6-10-14-21/h5-18,28H,1-4H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFPGKMWCDQHSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]-1,1-diphenylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[benzyl(methyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone](/img/structure/B5206033.png)
![3-bromo-N-(tert-butyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5206041.png)
![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5206056.png)
![N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B5206063.png)
![3-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-phenylpropanamide](/img/structure/B5206065.png)

![N-{[(1-benzyl-2-phenylethyl)amino]carbonyl}propanamide](/img/structure/B5206073.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N~1~-pentylglycinamide](/img/structure/B5206089.png)
![3-(4-chlorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5206099.png)
![sodium 3-[(4-methoxybenzoyl)amino]-3-phenylpropanoate](/img/structure/B5206101.png)


![2-(4-bromophenyl)-3-[4-(diethylamino)phenyl]acrylonitrile](/img/structure/B5206125.png)